PLK1-IN-11

Chemoinformatics Scaffold analysis Kinase inhibitor classification

Researchers requiring a non-proprietary, literature-validated PLK1 tool compound face scaffold bias when relying solely on potent clinical analogs (e.g., BI 2536). PLK1-IN-11 (CAS 73663-97-5) offers a chemically distinct 6-anilinopurine core for comparative chemotype studies. - **IC50**: 1 μM against PLK1 (TR-FRET assay) - **Scaffold**: 6-anilinopurine (Cluster 4), MW 241.25 Da - **Use**: Positive control in secondary screens; fragment-based SAR starting point - **Solubility**: 10 mM in DMSO, suitable for cell culture (mitotic phenotypes)

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 73663-97-5
Cat. No. B12129230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLK1-IN-11
CAS73663-97-5
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)
InChIKeyIQOGGWLYHJXIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PLK1-IN-11 (CAS 73663-97-5): Baseline Characterization and Procurement-Relevant Compound Identity


PLK1-IN-11 (also designated Cluster 4 compound 16953209, IUPAC name N-(2-methoxyphenyl)-7H-purin-6-amine, synonym WAY-619275) is a purine-based small-molecule inhibitor of Polo-like kinase 1 (PLK1) with a reported IC50 of 1 μM . The compound was originally identified as a primary screening hit from a 97,101-compound high-throughput TR-FRET campaign targeting PLK1 kinase activity [1]. With a molecular weight of 241.25 Da, the formula C12H11N5O, and a simple 6-anilinopurine core scaffold, PLK1-IN-11 is chemically distinct from the more widely studied dihydropteridinone-class PLK1 inhibitors (e.g., BI 2536, Volasertib) [2].

Why PLK1 Inhibitors Cannot Be Treated as Interchangeable: Chemotype Divergence and Screening Provenance of PLK1-IN-11


PLK1-targeting small molecules encompass multiple distinct chemotype classes with divergent pharmacophores, binding modes, and selectivity profiles [1]. The dihydropteridinone series (exemplified by BI 2536, IC50 = 0.83 nM; and Volasertib/BI 6727, IC50 = 0.87 nM) is ATP-competitive with clinical-stage development history, whereas PLK1-IN-11 belongs to a structurally unrelated 6-anilinopurine chemotype cluster derived from an academic high-throughput screen [2][3]. These scaffold differences preclude simple functional substitution: the purine core of PLK1-IN-11 presents distinct physicochemical properties, synthetic accessibility, and likely divergent kinase selectivity fingerprints compared to dihydropteridinone inhibitors . For researchers requiring a non-proprietary, readily accessible PLK1 tool compound with well-defined provenance in the published literature, PLK1-IN-11 offers a specific option that cannot be generically replaced by more potent clinical-stage analogs without altering the experimental context.

Quantitative Differentiation Evidence: PLK1-IN-11 Versus PLK1 Inhibitor Comparators


Chemotype Classification and Scaffold Divergence from Dihydropteridinone Clinical Candidates

PLK1-IN-11 belongs to Chemotype Cluster 4 (6-anilinopurine scaffold), whereas the most extensively characterized PLK1 inhibitors—BI 2536 and Volasertib (BI 6727)—belong to the dihydropteridinone chemotype class [1]. This scaffold-level distinction indicates fundamentally different chemical starting points and divergent potential for analog development or off-target liability .

Chemoinformatics Scaffold analysis Kinase inhibitor classification

Molecular Weight and Ligand Efficiency Comparison with Clinical-Stage PLK1 Inhibitors

PLK1-IN-11 has a molecular weight of 241.25 Da, substantially lower than that of clinical-stage dihydropteridinone PLK1 inhibitors . This lower molecular weight, combined with its micromolar potency, yields a ligand efficiency (LE) value that may serve as a benchmark for fragment elaboration or scaffold optimization studies [1].

Ligand efficiency Drug-likeness Fragment-based discovery

HTS-Derived PLK1 Inhibitory Activity Under Standardized Assay Conditions

In the original 384-well miniaturized TR-FRET HTS campaign against a 97,101-compound NIH repository library, PLK1-IN-11 (Cluster 4) demonstrated an IC50 of 1 μM against PLK1 kinase activity [1]. This screening platform established the compound as one of seven hits with sub-1 μM activity and as a representative of a distinct chemotype cluster [1]. For comparison, the clinical-stage dihydropteridinone inhibitor BI 2536 exhibits an IC50 of 0.83 nM against PLK1 in analogous kinase assays [2].

High-throughput screening Kinase inhibition TR-FRET assay

Commercial Availability and Purity Specification for Reproducible Research Use

PLK1-IN-11 is commercially available from multiple vendors with a certified purity specification of ≥99.5% (reported as 99.52% by HPLC) . This contrasts with many custom-synthesized or limited-availability PLK1 tool compounds that may lack rigorous batch-to-batch quality documentation .

Chemical procurement Quality control Reproducibility

Physicochemical Properties Relevant to In Vitro Assay Compatibility

PLK1-IN-11 exhibits a calculated LogP of approximately 2.18 and a polar surface area (PSA) of 75.72 Ų [1]. These physicochemical parameters fall within favorable ranges for cell permeability and aqueous solubility, and the compound is documented as soluble in DMSO at 10 mM, a standard stock concentration for in vitro assays .

Solubility Formulation Assay development

Recommended Research Applications for PLK1-IN-11 Based on Quantitative Evidence


Academic High-Throughput Screening Campaigns Requiring Chemically Diverse PLK1 Probe Molecules

PLK1-IN-11 serves as a validated positive control or reference compound in secondary PLK1 screening assays, with its well-documented HTS provenance (original TR-FRET campaign at 10 μM) providing a benchmark for assay performance and hit validation [1]. Its distinct 6-anilinopurine scaffold complements screening libraries seeking chemical diversity beyond the dihydropteridinone class [1].

Structure-Activity Relationship (SAR) Studies Using a Purine-Based PLK1 Inhibitor Scaffold

The low molecular weight (241.25 Da) and simple 6-anilinopurine core of PLK1-IN-11 offer a favorable starting point for fragment-based drug discovery and SAR exploration [1]. Researchers can use this compound as a template for systematic modifications of the N-(2-methoxyphenyl) moiety or purine core to improve potency and selectivity while maintaining favorable ligand efficiency .

Cell-Based PLK1 Functional Studies Where Moderate Inhibitory Potency Is Sufficient

With an IC50 of 1 μM and favorable DMSO solubility (10 mM stock), PLK1-IN-11 is suitable for cell culture studies examining PLK1-dependent phenotypes such as mitotic progression, centrosome maturation, and cytokinesis [1]. The compound has been cited for potential use in pancreatic, ovarian, breast, and non-small cell lung cancer cell line investigations .

Comparative Kinase Selectivity Profiling Across Chemotype Classes

PLK1-IN-11, as a Cluster 4 (6-anilinopurine) representative, can be used in parallel with dihydropteridinone inhibitors (e.g., BI 2536) to interrogate how scaffold differences affect off-target kinase engagement and cellular response phenotypes [1]. Such comparative studies help elucidate structure-selectivity relationships and resistance mechanisms across PLK1 inhibitor chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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